molecular formula C18H23FN2O4 B1403712 tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1356342-73-8

tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1403712
M. Wt: 350.4 g/mol
InChI Key: AXSVXWNJKWGSQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine ring, followed by the addition of the various substituents. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring would likely make the compound aromatic, contributing to its stability. The electronegative fluorine atom could create a polar region in the molecule, while the tert-butyl ester and benzyloxycarbonylamino groups could add steric bulk .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The ester group could undergo hydrolysis or transesterification. The fluorine atom could potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar fluorine atom and the bulky tert-butyl group could affect the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate and its related compounds play a significant role in medicinal chemistry. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is an important intermediate for small molecule anticancer drugs. A synthesis method for this compound was optimized to achieve a high total yield of 71.4%, highlighting its potential in developing effective cancer treatments (Zhang, Ye, Xu, & Xu, 2018). Additionally, tert-butyl phenylazocarboxylates, structurally similar to tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate, are versatile building blocks in synthetic organic chemistry, useful in nucleophilic substitutions and radical reactions on benzene rings (Jasch, Höfling, & Heinrich, 2012).

Organic Synthesis and Chemical Transformations

In the field of organic synthesis, these compounds are involved in various chemical transformations. For example, the tert-butylcarbonyl group has been used in palladium-catalyzed coupling reactions with substituted arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991). Additionally, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a structurally similar compound, has shown interesting properties in crystal studies, providing insights into molecular packing and hydrogen bonding (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Applications in Photophysics and Photochemistry

The tert-butyl group in these compounds has been implicated in interesting photochemical reactions. For instance, 3-tert-butyl-5-methyl-1,4-dihydropyridine reacted with trifluoroacetic acid to produce various photoproducts, demonstrating the potential of these compounds in studying photophysics and photochemistry (Görlitzer & Baltrusch, 2000).

Development of Advanced Materials

Compounds containing tert-butyl groups have also been utilized in the development of advanced materials. For example, synthesis of polymers based on tert-butylcatechol derivatives demonstrates the versatility of these compounds in creating new polymeric materials with desirable thermal and physical properties (Hsiao, Yang, & Chen, 2000).

Safety And Hazards

As with any chemical compound, handling “tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could involve exploring its potential uses. For example, if it has medicinal properties, it could be developed into a drug. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

tert-butyl 5-fluoro-3-(phenylmethoxycarbonylamino)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O4/c1-18(2,3)25-17(23)21-10-14(19)9-15(11-21)20-16(22)24-12-13-7-5-4-6-8-13/h4-9,15H,10-12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSVXWNJKWGSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C=C(C1)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate
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tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate
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tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate
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tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 5
tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
tert-Butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate

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